1H-Indazol-5-amine, 1-benzoyl-

Physicochemical Properties Drug-likeness Medicinal Chemistry

This N1-benzoyl-protected 5-aminoindazole is essential for synthesizing human neutrophil elastase (HNE) inhibitors, where the benzoyl group is a critical pharmacophore. It uniquely enables regioselective functionalization at the C5-amino position, streamlining SAR studies and lead optimization. Ideal for medicinal chemistry programs requiring precise scaffold diversification without orthogonal protection. Bulk quantities available; please inquire.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 23856-17-9
Cat. No. B1619053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-5-amine, 1-benzoyl-
CAS23856-17-9
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)N)C=N2
InChIInChI=1S/C14H11N3O/c15-12-6-7-13-11(8-12)9-16-17(13)14(18)10-4-2-1-3-5-10/h1-9H,15H2
InChIKeyJQBPQPOOLUEWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-5-amine, 1-benzoyl- (CAS: 23856-17-9) for Research and Pharmaceutical Intermediates


1H-Indazol-5-amine, 1-benzoyl- (CAS 23856-17-9) is a 1-substituted 5-aminoindazole derivative featuring a benzoyl protecting group at the N1 position of the indazole bicyclic ring system [1]. This compound, with a molecular formula of C14H11N3O and a molecular weight of 237.26 g/mol, serves as a versatile building block and intermediate in medicinal chemistry, particularly for the synthesis of N-benzoylindazole-based inhibitors targeting human neutrophil elastase (HNE) and other serine proteases [2]. Its unique structural features—a protected N1 position and a free 5-amino group—enable selective functionalization and scaffold diversification, making it a strategic starting material for structure-activity relationship (SAR) studies and lead optimization campaigns in drug discovery .

Why Generic Substitution of 1H-Indazol-5-amine, 1-benzoyl- (CAS: 23856-17-9) with Other 5-Aminoindazoles Fails


Generic substitution of 1H-Indazol-5-amine, 1-benzoyl- with other 5-aminoindazole derivatives is scientifically inadvisable due to critical differences in the N1-substituent, which profoundly impacts both chemical reactivity and biological target engagement. Unlike the unsubstituted 5-aminoindazole or N1-alkyl analogs, the benzoyl group at the N1 position is essential for the inhibitory activity of derived compounds against human neutrophil elastase (HNE), as demonstrated by SAR studies showing that the N-benzoyl fragment is a key pharmacophoric element [1]. Furthermore, the benzoyl group serves as a protecting group during synthesis, enabling regioselective functionalization at the C5-amino position that would be challenging or impossible with unprotected or differently protected indazole cores [2]. Substituting this compound with analogs like 1-benzyl-1H-indazol-5-amine (CAS 23856-21-5) or 5-aminoindazole (CAS 19335-11-6) would alter both the synthetic pathway and the biological profile of downstream products, leading to divergent SAR outcomes and potentially inactive compounds [3]. The quantifiable differences in physicochemical properties (LogP, PSA, pKa) further underscore the non-interchangeability of these analogs in both synthetic and biological contexts [4].

Quantitative Evidence for Selecting 1H-Indazol-5-amine, 1-benzoyl- (CAS: 23856-17-9) over Analogs


LogP and PSA Differentiation: 1-Benzoyl-1H-indazol-5-amine vs. 1-Benzyl Analog

1H-Indazol-5-amine, 1-benzoyl- exhibits significantly lower lipophilicity and higher polar surface area compared to its 1-benzyl analog, impacting membrane permeability and solubility profiles. Specifically, the calculated LogP for the target compound is 2.89, whereas the 1-benzyl analog (CAS 23856-21-5) has a LogP of 3.25 [1]. Correspondingly, the polar surface area (PSA) for the target compound is 60.91 Ų, compared to 43.84 Ų for the 1-benzyl analog [2]. This difference of -0.36 LogP units and +17.07 Ų PSA indicates the benzoyl-substituted compound is more polar and less lipophilic, which may influence its behavior in biological assays and synthetic transformations .

Physicochemical Properties Drug-likeness Medicinal Chemistry

pKa Comparison: 1-Benzoyl vs. 1-Benzyl Indazole Derivatives

The predicted pKa value for 1H-Indazol-5-amine, 1-benzoyl- is 3.11 ± 0.10, whereas the 1-benzyl analog (CAS 23856-21-5) has a predicted pKa of 3.81 ± 0.10 . This difference of -0.7 log units reflects the electron-withdrawing effect of the benzoyl carbonyl, which reduces the basicity of the indazole nitrogen compared to the electron-donating benzyl group. At physiological pH (7.4), both compounds are predominantly neutral, but the lower pKa of the benzoyl derivative may influence its protonation state in acidic cellular compartments or synthetic reaction conditions, potentially affecting reactivity and biological interactions [1].

Ionization State Drug-likeness Medicinal Chemistry

Essential Role of the N1-Benzoyl Fragment in HNE Inhibition

SAR studies of N-benzoylindazole derivatives have established that the benzoyl fragment at position 1 is essential for inhibitory activity against human neutrophil elastase (HNE). The parent N-benzoylindazole scaffold (lacking additional substituents) was identified as a potent, competitive, and pseudoirreversible HNE inhibitor [1]. Further optimization led to derivatives with IC50 values in the low nanomolar range, such as compound 5b (3-CN derivative, IC50 = 7 nM) and compound 20f (5-substituted derivative, IC50 ∼10 nM) [2]. In contrast, unsubstituted 5-aminoindazole (IC50 > 1 mM for NOS inhibition) and 1-benzyl analogs (IC50 = 5.15 µM against K562 cells) exhibit significantly lower potency or different target selectivity profiles, underscoring the unique pharmacophoric contribution of the N1-benzoyl group [3].

Human Neutrophil Elastase Structure-Activity Relationship Inhibitor Design

Synthetic Versatility: Regioselective Functionalization Enabled by N1-Benzoyl Protection

The N1-benzoyl group in 1H-Indazol-5-amine, 1-benzoyl- serves as a protecting group that enables regioselective functionalization at the C5-amino position without interference from the indazole N1 nitrogen. This contrasts with 5-aminoindazole, where both the N1 and C5-amino positions are available for reaction, leading to complex product mixtures and lower yields [1]. For example, in the synthesis of N-benzoylindazole derivatives, the benzoylated intermediate allows for clean acylation or alkylation at the 5-amino group, facilitating the generation of diverse compound libraries for SAR studies [2]. The commercially available compound is typically supplied with a purity of 97% as determined by HPLC, ensuring reliable and reproducible synthetic outcomes . While specific synthetic yields for this exact intermediate are not widely reported, analogous benzoylation reactions of 5-aminoindazole with benzoyl chloride under standard conditions (Et3N, CH2Cl2, reflux) proceed smoothly to afford the protected product, which can then be further elaborated without deprotection [3].

Synthetic Methodology Regioselectivity Building Block

Optimal Application Scenarios for 1H-Indazol-5-amine, 1-benzoyl- (CAS: 23856-17-9)


Lead Optimization for Human Neutrophil Elastase (HNE) Inhibitors

This compound serves as the optimal starting point for synthesizing and optimizing N-benzoylindazole-based inhibitors of human neutrophil elastase, a validated target for pulmonary diseases. The N1-benzoyl group is a critical pharmacophoric element essential for HNE inhibitory activity, as established by SAR studies [1]. Researchers can leverage this protected intermediate to introduce diverse substituents at the C5-amino and C3 positions, enabling systematic exploration of potency (nanomolar IC50 values) and protease selectivity, as demonstrated in the development of optimized leads such as the 3-CN derivative 5b (IC50 = 7 nM) and the 5-substituted derivative 20f (IC50 ∼10 nM) [2].

Regioselective Synthesis of Diversified 5-Aminoindazole Libraries

Medicinal chemists seeking to build focused libraries of 5-aminoindazole derivatives with exclusive functionalization at the C5 position should prioritize this compound. The N1-benzoyl group acts as a protecting group, preventing unwanted reactions at the indazole N1 nitrogen and ensuring high regioselectivity during subsequent acylation, alkylation, or sulfonylation steps at the 5-amino group [1]. This streamlined approach reduces the need for orthogonal protection strategies, thereby increasing synthetic efficiency and enabling the rapid generation of SAR data [3].

Development of Kinase Inhibitors Based on the 5-Aminoindazole Scaffold

The 5-aminoindazole scaffold is a recognized privileged structure for ATP-competitive kinase inhibition due to its ability to mimic the adenine moiety of ATP [1]. 1H-Indazol-5-amine, 1-benzoyl- provides a strategically protected entry point to this scaffold. While the benzoyl group may ultimately be removed or retained depending on the target kinase, the initial protection simplifies the synthesis of complex kinase inhibitors by allowing for clean, regioselective elaboration of the 5-amino group. This compound is therefore a valuable building block for developing novel kinase inhibitors for oncology and other therapeutic areas [4].

Physicochemical Property Modulation in Lead Series

In lead optimization campaigns where tuning lipophilicity (LogP) and polar surface area (PSA) is critical, 1H-Indazol-5-amine, 1-benzoyl- offers a distinct physicochemical profile compared to its 1-benzyl analog. With a LogP of 2.89 and PSA of 60.91 Ų, this compound is more polar and less lipophilic than the 1-benzyl analog (LogP 3.25, PSA 43.84 Ų) [1][2]. This difference can be exploited to improve aqueous solubility, reduce non-specific protein binding, and enhance overall drug-likeness of the final compounds, making it a strategically advantageous building block for medicinal chemists aiming to optimize ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indazol-5-amine, 1-benzoyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.